molecular formula C12H16FN3O B4287232 N-(3-fluorophenyl)-4-methyl-1-piperazinecarboxamide

N-(3-fluorophenyl)-4-methyl-1-piperazinecarboxamide

Cat. No. B4287232
M. Wt: 237.27 g/mol
InChI Key: SWTRBQZIGOXQKX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-methyl-1-piperazinecarboxamide, also known as 3-F-4-MAR, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely researched for its potential therapeutic properties, particularly as an antidepressant and anxiolytic agent. In

Mechanism of Action

The exact mechanism of action of N-(3-fluorophenyl)-4-methyl-1-piperazinecarboxamide is not fully understood. However, studies have shown that it has a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), leading to increased levels of serotonin and dopamine in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs) and selective serotonin and norepinephrine reuptake inhibitors (SNRIs), which are commonly used antidepressants.
Biochemical and Physiological Effects:
Studies have shown that this compound has anxiolytic and antidepressant effects in animal models. It has also been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood, emotion, and behavior. Additionally, this compound has been shown to have a low affinity for other receptors, such as the adrenergic, cholinergic, and histaminergic receptors, which may contribute to its low side effect profile.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-fluorophenyl)-4-methyl-1-piperazinecarboxamide is its high selectivity for the serotonin and dopamine transporters, which makes it a valuable tool for studying the role of these neurotransmitters in depression and anxiety. Additionally, its low affinity for other receptors may contribute to its low side effect profile. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of N-(3-fluorophenyl)-4-methyl-1-piperazinecarboxamide. One potential direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems. Another potential direction is to explore its potential therapeutic applications for other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, future research could focus on developing more soluble derivatives of this compound for use in experiments.

Scientific Research Applications

N-(3-fluorophenyl)-4-methyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic properties, particularly as an antidepressant and anxiolytic agent. Studies have shown that it has a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), leading to increased levels of serotonin and dopamine in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs) and selective serotonin and norepinephrine reuptake inhibitors (SNRIs), which are commonly used antidepressants.

properties

IUPAC Name

N-(3-fluorophenyl)-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c1-15-5-7-16(8-6-15)12(17)14-11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTRBQZIGOXQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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